Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl imidazo[1,2-c]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-8-10-3-4-12(8)6-11-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIRHHKBVBGKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588720-90-5 | |
| Record name | ethyl imidazo[1,2-c]pyrimidine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl Imidazo 1,2 C Pyrimidine 7 Carboxylate and Analogs
Retrosynthetic Analysis and Strategic Disconnections of the Imidazo[1,2-c]pyrimidine (B1242154) Core
Retrosynthetic analysis, the process of conceptually deconstructing a target molecule to identify potential starting materials, reveals several viable pathways to the imidazo[1,2-c]pyrimidine core. The most common strategies involve building the imidazole (B134444) ring onto a pre-existing, functionalized pyrimidine (B1678525) ring.
Two primary disconnections are traditionally considered:
Disconnection A (C-N and C-C bond cleavage): This approach, corresponding to the widely used Tschitschibabin reaction for related azine systems, involves breaking the N1-C2 and C2-C3 bonds of the imidazole portion. This retrosynthetically yields a 4-aminopyrimidine (B60600) derivative and a two-carbon electrophilic synthon, typically represented by an α-halocarbonyl compound or its equivalent, such as an α-haloacetal. For the target molecule, this would suggest a reaction between ethyl 4-aminopyrimidine-5-carboxylate and a haloacetaldehyde.
Disconnection B (C-N bond cleavage): An alternative classical disconnection breaks the N1-C7a and N3-C4 bonds, leading to a 4-halopyrimidine precursor and an amino-aldehyde or its protected form, like aminoacetaldehyde diethyl acetal (B89532). dergipark.org.tr Specifically for Ethyl Imidazo[1,2-c]pyrimidine-7-carboxylate, this points to Ethyl 4-chloropyrimidine-5-carboxylate as a key starting material. chemimpex.comnih.govcalpaclab.com
More modern approaches have introduced alternative disconnections:
Disconnection C ([4+1] Cycloaddition): This strategy disconnects the C2 carbon, treating it as a one-carbon isocyanide component. The remaining four-atom fragment is a vinylogous amidine derivative, which can be formed from a pyrimidine precursor. This leads to a multi-component reaction strategy for ring construction. jst.go.jp
Disconnection D (Intramolecular Cyclization): A fourth strategy involves disconnecting the N1-C7a bond, envisioning an intramolecular C-N bond formation. This approach starts with a pre-formed imidazole ring bearing a reactive vinyl group, which can cyclize onto a nitrogen source to form the pyrimidine ring portion of the fused system. This is exemplified by copper-catalyzed cyclization methods. acs.orgnih.govacs.orgnih.govresearchgate.net
Classical Condensation and Cyclization Approaches
Classical methods for constructing the imidazo[1,2-c]pyrimidine ring system rely on condensation reactions between a functionalized pyrimidine and a reagent that provides the remaining two carbons of the imidazole ring, followed by cyclization. A common route involves the reaction of a 4-aminopyrimidine with an α-halocarbonyl compound. nih.gov
A highly relevant classical pathway to the target compound and its analogs begins with a substituted 4-chloropyrimidine. For instance, the synthesis of this compound can be achieved starting from Ethyl 4-chloropyrimidine-5-carboxylate. chemimpex.com This intermediate undergoes nucleophilic substitution with an appropriate amine, such as aminoacetaldehyde diethyl acetal. The subsequent acid-catalyzed hydrolysis of the acetal unmasks the aldehyde, which then undergoes intramolecular condensation with the ring nitrogen and dehydration to furnish the aromatic imidazo[1,2-c]pyrimidine core.
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer an efficient and atom-economical route to complex heterocyclic systems. For the imidazo[1,2-c]pyrimidine scaffold, an expeditious synthesis via a [4+1]-cycloaddition has been developed. jst.go.jp
This MCR strategy involves the reaction of a vinylogous amidinium salt (derived from a pyrimidine), an isocyanide, and a base. The isocyanide acts as a C1-synthon, inserting into the N-C=C-N framework of the activated pyrimidine derivative to construct the imidazole ring in a single, convergent step. This method provides a rapid and versatile entry to the imidazo[1,2-c]pyrimidine system with a variety of possible substitutions, depending on the choice of starting materials.
Catalyst-mediated Cycloaddition Reactions (e.g., Copper-catalyzed C-N coupling)
Modern synthetic chemistry increasingly relies on transition metal catalysis to facilitate the formation of challenging bonds. Copper-catalyzed C-N coupling reactions are particularly powerful for the synthesis of nitrogen-containing heterocycles. A recently developed method employs a recyclable, magnetic copper-based metal-organic framework (Fe₃O₄@SiO₂@Cu-MOF-74) to catalyze the synthesis of imidazo[1,2-c]pyrimidine analogs. acs.orgnih.govacs.orgnih.gov
This strategy utilizes 2-(2-bromovinyl)imidazoles as precursors. In the presence of the copper catalyst, a base, and cyanamide (B42294), the reaction proceeds via an intramolecular C(sp²)-N coupling and cyclization. acs.orgresearchgate.net The 2-(2-bromovinyl)imidazole first couples with cyanamide, and the subsequent intramolecular cyclization onto the imidazole nitrogen forms the fused pyrimidine ring. This innovative approach reverses the traditional synthetic sequence by building the pyrimidine ring onto a pre-existing imidazole. The reaction demonstrates good yields for various substituted analogs. acs.orgacs.org
Table 1: Copper-Catalyzed Synthesis of Imidazo[1,2-c]pyrimidine Analogs
Reaction conditions: 2-(2-bromovinyl)imidazole derivative (1 equiv.), cyanamide (2 equiv.), K₂CO₃ (2 equiv.), Fe₃O₄@SiO₂@Cu-MOF-74 (5 mol % Cu), DMF, MW irradiation at 120 °C for 1 h. acs.orgacs.org
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 2,3-Diphenylimidazo[1,2-c]pyrimidin-5-amine | 84 |
| 2 | 4-Tolyl | 4-Tolyl | 2,3-Bis(4-tolyl)imidazo[1,2-c]pyrimidin-5-amine | 81 |
| 3 | 4-Anisyl | 4-Anisyl | 2,3-Bis(4-anisyl)imidazo[1,2-c]pyrimidin-5-amine | 82 |
| 4 | 4-Cl-Ph | 4-Cl-Ph | 2,3-Bis(4-chlorophenyl)imidazo[1,2-c]pyrimidin-5-amine | 79 |
Modern Synthetic Innovations and Sustainable Chemistry Principles
In line with the principles of green chemistry, modern synthetic innovations aim to reduce waste, shorten reaction times, and utilize more sustainable technologies. Microwave-assisted synthesis and flow chemistry are two such technologies that have been explored for the synthesis of related heterocyclic systems.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The high efficiency of microwave heating is particularly beneficial for constructing heterocyclic scaffolds.
The aforementioned copper-catalyzed synthesis of imidazo[1,2-c]pyrimidines is a prime example of this technology's application. acs.orgnih.gov The use of microwave heating at 120 °C allows the C-N coupling and cyclization reaction to be completed in just one hour, a significant improvement over what would be expected with conventional heating. acs.org This rapid, energy-efficient protocol, combined with a magnetically recoverable and recyclable catalyst, represents a significant advancement towards a more sustainable synthesis of this heterocyclic core. nih.gov
Flow Chemistry Techniques
Continuous flow chemistry, where reagents are pumped through a reactor coil or microfluidic chip, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the potential for automated, scalable production. While the application of flow chemistry specifically for the synthesis of the imidazo[1,2-c]pyrimidine core is not yet widely reported, its successful implementation for the isomeric imidazo[1,2-a]pyrimidine (B1208166) system highlights its potential. acs.org
In the synthesis of 3-aminoimidazo-[1,2-a]pyrimidines via a multi-component reaction, switching from batch to continuous flow conditions resulted in comparable yields but with improved regioselectivity and a dramatic decrease in reaction time. acs.org Such benefits are directly transferable to the synthesis of imidazo[1,2-c]pyrimidines. A flow chemistry approach could potentially improve the regioselectivity of classical condensation reactions, enhance the efficiency of catalyst-mediated processes, and allow for safer handling of reactive intermediates, making it a promising avenue for future synthetic development.
Metal-Free Reaction Conditions
The synthesis of the imidazo[1,2-c]pyrimidine core, the foundational structure of this compound, can be achieved through metal-free pathways, enhancing the environmental and economic viability of the process.
One notable metal-free approach is an expeditious synthesis via a [4+1]-cycloaddition reaction. jst.go.jp This method constructs the fused heterocyclic system by combining a 4-atom component with a 1-atom component, effectively building the imidazole ring onto the pyrimidine precursor. This strategy avoids the use of transition metal catalysts, which can contaminate the final product and require additional purification steps.
Another significant metal-free route is the King method. This approach involves the reaction of C-substituted 4-aminopyrimidines with specific reagents to facilitate the cyclization and formation of the imidazo[1,2-c]pyrimidine skeleton. jst.go.jp The reaction typically proceeds by reacting the aminopyrimidine with a halogen and a methyl ketone.
Optimization of Reaction Parameters and Yield Enhancement
Detailed research findings and data specifically pertaining to the optimization of reaction parameters and yield enhancement for the synthesis of this compound are not available in the reviewed literature. While optimization is a crucial step in synthetic chemistry, involving the systematic adjustment of conditions such as temperature, solvent, reaction time, and reactant stoichiometry to maximize product yield and purity, specific studies detailing these efforts for the aforementioned metal-free syntheses have not been reported.
Table 1: Illustrative Reaction Parameter Optimization (Hypothetical)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dioxane | 80 | 12 | Data not available |
| 2 | Toluene | 110 | 8 | Data not available |
| 3 | DMF | 100 | 12 | Data not available |
| 4 | Acetonitrile | 80 | 16 | Data not available |
This table is for illustrative purposes only. No experimental data for the optimization of this compound synthesis was found.
Stereoselective Synthesis Approaches
The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. A review of the current literature reveals no available information on the stereoselective synthesis of chiral analogs of this compound. The development of such methods would be necessary for producing enantiomerically pure derivatives bearing stereocenters on substituents attached to the core ring structure.
Chemical Reactivity and Derivatization of Ethyl Imidazo 1,2 C Pyrimidine 7 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring
The imidazo[1,2-c]pyrimidine (B1242154) ring system combines an electron-rich imidazole (B134444) moiety with an electron-deficient pyrimidine ring. The pyrimidine ring, analogous to pyridine (B92270), is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of its nitrogen atoms. Electrophilic attack on the pyrimidine carbons is therefore energetically unfavorable unless the ring is substituted with potent activating groups.
Conversely, the fused imidazole ring is more susceptible to electrophilic attack. Theoretical calculations and experimental results on related systems, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines, indicate that electrophilic substitution preferentially occurs on the imidazole ring, typically at the C-3 position. stackexchange.comosi.lv This regioselectivity is attributed to the formation of a more stable cationic intermediate where the aromaticity of the six-membered ring is maintained. stackexchange.com While specific studies on the electrophilic substitution of Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate are not extensively documented, it is predicted that electrophiles would preferentially attack the imidazole part of the molecule rather than the pyrimidine ring.
Nucleophilic Additions and Substitutions on the Imidazo Moiety
Nucleophilic attack is a more characteristic reaction for the electron-deficient pyrimidine ring, particularly when it is equipped with a good leaving group. Research on the imidazo[1,2-c]pyrimidine scaffold has demonstrated several key nucleophilic substitution reactions.
For instance, the synthesis of various imidazo[1,2-c]pyrimidinones has been achieved starting from chloropyrimidines, involving an initial intermolecular nucleophilic displacement of the chloride. maynoothuniversity.ie Furthermore, studies on nucleoside synthesis have shown that chloro-substituted imidazo[1,2-c]pyrimidines are valuable precursors. The chlorine atom at the C-7 position can be displaced by amines in an amination reaction. nih.gov This highlights the susceptibility of the pyrimidine ring to nucleophilic aromatic substitution.
The imidazole ring's bridgehead nitrogen can also participate in nucleophilic reactions. The synthesis of nucleoside analogues involves the condensation of a silylated 7-chloroimidazo[1,2-c]pyrimidin-5-one with a protected arabinofuranosyl chloride, demonstrating N-1 glycosylation. nih.gov
| Precursor | Reagent | Reaction Type | Product | Reference |
| 7-chloroimidazo[1,2-c]pyrimidin-5-one derivative | Ammonia | Nucleophilic Aromatic Substitution (Amination) | 7-aminoimidazo[1,2-c]pyrimidin-5-one derivative | nih.gov |
| trimethylsilyl-7-chloroimidazo[1,2-c]pyrimidin-5-one | 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride | Nucleophilic Substitution (Glycosylation) | 7-chloro-1-(β-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one derivative | nih.gov |
Functional Group Transformations of the Ester Moiety
The ethyl ester group at the C-7 position is a versatile handle for further derivatization through various functional group transformations.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation. This is typically achieved under basic conditions through saponification, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521), followed by acidic workup. A review on imidazo[1,2-a]pyrimidines illustrates this general transformation. dergipark.org.tr However, it is crucial to consider the reaction conditions carefully, as the basic medium required for hydrolysis can also promote rearrangement of the heterocyclic core (see section 3.5). dergipark.org.trucl.ac.uk
Amidation and Reduction Reactions
While specific examples for this compound are not detailed in the available literature, standard organic chemistry protocols are applicable for amidation and reduction of the ester group.
Amidation: The ester can be converted to a wide range of amides by heating with a primary or secondary amine, a process known as aminolysis. This reaction can sometimes be facilitated by the use of catalysts or by converting the ester to a more reactive acyl chloride or by using coupling agents after hydrolysis to the carboxylic acid.
Reduction: The ester can be reduced to the corresponding primary alcohol, (imidazo[1,2-c]pyrimidin-7-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).
Transition Metal-Catalyzed Coupling Reactions (e.g., C-H Functionalization, Cross-Coupling)
Transition metal-catalyzed reactions are powerful tools for the derivatization of heterocyclic compounds. For the broader class of imidazopyrimidines, particularly the well-studied imidazo[1,2-a]pyrimidine (B1208166) isomer, these methods are extensively used. rsc.org
C-H Functionalization: Direct C-H functionalization allows for the formation of new carbon-carbon or carbon-heteroatom bonds without pre-functionalization. For imidazo[1,2-a]pyridines and related heterocycles, palladium or rhodium catalysts are often used to achieve arylation, alkenylation, or alkylation, predominantly at the electron-rich C-3 position of the imidazole ring. rsc.orgresearchgate.netrsc.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed to introduce aryl or heteroaryl substituents. medjchem.com This typically involves the reaction of a halo-substituted imidazopyrimidine with a boronic acid or ester. A review figure depicts a Suzuki coupling on a bromo-substituted imidazopyrimidine to achieve C-H arylation. dergipark.org.tr
While these methods have proven highly effective for related scaffolds, their specific application to the imidazo[1,2-c]pyrimidine system, and particularly to this compound, is an area that remains less explored in the current literature.
Rearrangement Reactions: Dimroth Rearrangement and Mechanistic Implications
A significant reaction for this class of heterocycles is the Dimroth rearrangement, which involves the isomerization of the heterocyclic ring system through a ring-opening and ring-closing sequence. wikipedia.orgnih.gov This rearrangement is a common and often undesired side reaction for imidazo[1,2-a]pyrimidines, especially under basic or hydrolytic conditions. ucl.ac.ukresearchgate.net
The accepted mechanism in basic media involves the following steps: ucl.ac.ukresearchgate.net
Nucleophilic Attack: A hydroxide ion attacks an electrophilic carbon atom of the pyrimidine ring (e.g., C-5).
Ring Opening: The pyrimidine ring cleaves, forming an open-chain intermediate.
Rotation and Tautomerization: The intermediate undergoes conformational changes and tautomerization.
Ring Closure: The molecule re-cyclizes to form a new, isomeric heterocyclic system.
This rearrangement has significant mechanistic implications, as it can lead to incorrect structural assignments of products formed under basic conditions. For example, the basic hydrolysis of an ester on the pyrimidine ring could potentially yield a product with a rearranged core. ucl.ac.uk The rate of the rearrangement is dependent on factors such as pH and the nature of substituents on the ring system. ucl.ac.uk Although thoroughly studied for the imidazo[1,2-a]pyrimidine isomer, the potential for the Dimroth rearrangement must be considered when subjecting imidazo[1,2-c]pyrimidine derivatives to basic reaction conditions.
| Reaction | Conditions | Key Features | Mechanistic Implications | Reference(s) |
| Dimroth Rearrangement | Basic media (e.g., NaOH), hydrolytic conditions | Translocation of heteroatoms within the ring system | Can lead to structural misassignments of products | ucl.ac.ukresearchgate.net |
| Involves ring-opening and re-closure sequence | Potential side reaction during saponification of esters | nih.gov |
Cycloaddition Reactions and Formation of Polycyclic Systems
The imidazo[1,2-c]pyrimidine scaffold, being an electron-rich heteroaromatic system, possesses the potential to participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures. While specific studies on this compound are limited, the reactivity of the closely related imidazo[1,2-a]pyrimidine system provides significant insights into its potential cycloaddition chemistry.
One of the notable cycloaddition reactions involving the imidazo[1,2-a]pyrimidine core is the tandem [8 + 2] cycloaddition with benzynes. This reaction has been studied both computationally and experimentally, demonstrating a feasible pathway to construct tetracyclic compounds. dipc.orgacs.org The reaction proceeds through a tandem [π8s + π2s] and [σ2s + π6s + σ2s] process. dipc.org The initial [8 + 2] cycloaddition step is typically barrierless, followed by an aromatization step. dipc.orgacs.org When imidazo[1,2-a]pyrimidines react with benzyne, generated from precursors like 2-(trimethylsilyl)phenyl triflates under microwave irradiation, they form 2,3,9c-triazocyclopenta[j,k]fluorenes. dipc.orgacs.org This reaction highlights the ability of the imidazo-pyrimidine system to act as an 8π component in higher-order cycloadditions. Given the structural similarities, it is plausible that this compound could undergo similar transformations with suitable dienophiles or dipolarophiles, leading to novel polycyclic frameworks.
The synthesis of polycyclic systems containing the imidazo-pyrimidine core is a significant area of research due to the diverse biological activities of these compounds. nih.gov Various synthetic strategies have been developed to fuse additional rings onto the imidazo[1,2-a]pyrimidine skeleton, which can be considered analogous to potential reactions of the imidazo[1,2-c]pyrimidine isomer. For instance, Povarov (aza-Diels-Alder) reactions have been utilized to construct 4-(aryl)-benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles. mdpi.com This reaction involves the [4+2] cycloaddition of an imine with an electron-rich alkene, followed by oxidation. mdpi.com Such methodologies could potentially be adapted for this compound to build complex, multi-ring systems.
Further examples of the construction of polycyclic systems from related azolopyrimidine precursors include the synthesis of thienotriazolopyrimidinones, imidazopyrrolotriazolothienopyrimidines, and other complex heterocyclic structures through various cyclization and condensation reactions. nih.gov These synthetic approaches often involve the functionalization of the core heterocycle followed by intramolecular or intermolecular reactions to build the additional rings.
Table 1: Examples of Cycloaddition and Polycyclic System Formation Reactions of Imidazo[1,2-a]pyrimidines
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference(s) |
| Imidazo[1,2-a]pyrimidine | Benzyne | [8 + 2] Cycloaddition | 2,3,9c-Triazocyclopenta[j,k]fluorene | dipc.orgacs.org |
| Benzimidazole-2-arylimine | 3-Morpholinoacrylonitrile | Povarov Reaction (Aza-Diels-Alder) | 4-(Aryl)-benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrile | mdpi.com |
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical properties of this compound are not extensively documented. However, studies on related imidazo-pyrimidine derivatives suggest that this scaffold can exhibit interesting photophysical and electrochemical behavior.
Photochemical Reactivity:
Research on tetracyclic compounds synthesized from imidazo[1,2-a]pyrimidines has shown that these molecules can exhibit fluorescence, emitting blue light upon excitation at 365 nm. dipc.orgacs.org This suggests that the fused imidazo-pyrimidine core can act as a fluorophore. Furthermore, a series of 4-(aryl)-benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives have been synthesized and their photophysical properties studied. mdpi.com These compounds were found to be fluorescent, exhibiting positive emission solvatochromism with large Stokes shifts. mdpi.com Some of these derivatives also displayed aggregation-induced emission (AIE) and mechanochromic properties. mdpi.com These findings indicate that the imidazo-pyrimidine nucleus, when appropriately substituted and integrated into larger conjugated systems, can be a valuable component for the design of novel photoactive materials. It is therefore anticipated that this compound may also possess inherent photochemical properties or serve as a precursor for the synthesis of fluorescent polycyclic compounds.
Electrochemical Reactivity:
The electrochemical behavior of this compound can be inferred from studies on analogous heterocyclic systems. For instance, the electrochemical characterization of substituted pyrrolo[1,2-c]pyrimidine (B3350400) carboxylates has been performed using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.net The redox processes for these compounds were established and attributed to specific functional groups within the molecules. researchgate.net This suggests that the imidazo[1,2-c]pyrimidine core, particularly with the electron-withdrawing carboxylate group, is likely to be electrochemically active.
Additionally, some imidazo[1,2-a]pyrimidine derivatives have found applications as additives in electrochemical copper plating processes, indicating their interaction with electrochemical systems. beilstein-journals.org The electrochemical properties of imidazo[1,2-a]pyrimidine derivatives have also been explored in the context of their use as corrosion inhibitors for mild steel. frontiersin.org Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies have been employed to evaluate their performance, revealing their ability to act as mixed-type inhibitors. frontiersin.org These studies, while not directly on the target molecule, point towards the electrochemical relevance of the imidazo-pyrimidine scaffold.
Table 2: Summary of Potential Photochemical and Electrochemical Properties
| Property | Observation in Related Systems | Potential for this compound | Reference(s) |
| Photochemical | Fluorescence (blue light emission) in tetracyclic derivatives. Aggregation-induced emission and mechanochromism in benzo-fused derivatives. | May exhibit fluorescence or serve as a building block for fluorescent materials. | dipc.orgacs.orgmdpi.com |
| Electrochemical | Redox activity observed in pyrrolo[1,2-c]pyrimidine analogs. Application as corrosion inhibitors and in electroplating. | Likely to be electrochemically active and may find applications in materials science or electrochemistry. | researchgate.netbeilstein-journals.orgfrontiersin.org |
Advanced Spectroscopic and Crystallographic Characterization for Structural Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Regiochemical Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For ethyl imidazo[1,2-c]pyrimidine-7-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework and spatial arrangement.
The analysis of ¹H and ¹³C NMR spectra for imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related isomeric system, reveals characteristic chemical shifts that aid in the assignment of the this compound structure. For instance, in related tetrahydroimidazo[1,2-a]pyrimidines, the protons of the methylene and methine groups in the pyrimidine (B1678525) ring exhibit distinct signals crucial for establishing regiochemistry nih.gov.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Imidazole (B134444) H | 7.0 - 8.5 | 110 - 150 | Aromatic protons and carbons in the fused imidazole ring. |
| Pyrimidine H | 7.5 - 9.0 | 145 - 165 | Aromatic protons and carbons in the pyrimidine ring. |
| -CH₂- (Ethyl) | ~4.3 (q) | ~61 | Quartet due to coupling with methyl protons. |
| -CH₃ (Ethyl) | ~1.3 (t) | ~14 | Triplet due to coupling with methylene protons. |
| C=O (Ester) | - | ~165 | Carbonyl carbon of the ethyl ester group. |
Note: The chemical shifts are approximate and can vary based on the solvent and substitution pattern. The data is extrapolated from known spectra of similar imidazopyrimidine structures.
Two-dimensional NMR techniques are pivotal in assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign the ¹³C signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the heterocyclic core. For example, correlations from the protons on the pyrimidine ring to the ester carbonyl carbon would confirm the position of the carboxylate group. Similarly, correlations between protons on the imidazole and pyrimidine rings would establish the fusion pattern of the bicyclic system nih.gov.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. In a study of a related tetrahydroimidazo[1,2-a]pyrimidine, NOESY was used to observe through-space interactions, which are dependent on the conformational rigidity of the heterocyclic core nih.gov. For this compound, NOESY could reveal the spatial proximity between protons on the fused rings and the ethyl group.
While no specific ¹⁵N-labeled NMR studies on this compound have been reported, such experiments are invaluable for probing reaction mechanisms and confirming regiochemistry in nitrogen-containing heterocycles. In a study on the isomeric imidazo[1,2-a]pyrimidines, ¹⁵N-labeling was employed to investigate the Dimroth rearrangement, a process that can lead to incorrect regiochemical assignments nih.govbeilstein-journals.org. By synthesizing a ¹⁵N-labeled analogue, the researchers could track the nitrogen atoms during the reaction, providing conclusive evidence for the rearrangement mechanism nih.govbeilstein-journals.org. Similar studies on this compound could definitively confirm the positions of the nitrogen atoms within the fused ring system.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Interactive Data Table: Crystallographic Data for a Representative Imidazo[1,2-c]pyrimidinone Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | maynoothuniversity.ie |
| Space Group | P2₁/n | maynoothuniversity.ie |
This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.
The crystal packing of molecules is governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. In pyrimidinone derivatives, robust hydrogen bonds, particularly N-H···O and C-H···O interactions, play a significant role in the supramolecular assembly semanticscholar.orgacs.org. Although this compound lacks a traditional hydrogen bond donor like an N-H group, weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would likely be the dominant forces directing the crystal packing. Analysis of the crystal structure of related heterocyclic-fused pyrimidines has revealed detailed molecular interactions within the crystal lattice nih.gov.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. While no specific polymorphism studies on this compound have been reported, the study of fused pyrimidines is an active area of research derpharmachemica.com. Crystal engineering studies would involve a systematic investigation of crystallization conditions (e.g., solvent, temperature, and additives) to identify and characterize different polymorphic forms. Understanding the factors that control the supramolecular assembly can allow for the targeted design of crystalline materials with desired properties.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecular structure.
For ethyl esters of pyrimidine carboxylic acids, the fragmentation is often characterized by several key pathways. A common fragmentation of ethyl esters involves the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene molecule (CH₂=CH₂) via a McLafferty rearrangement if a gamma-hydrogen is available libretexts.org. The fragmentation of pyrimidine carboxylic acids is influenced by the nature of the substituents on the pyrimidine ring nih.gov.
Interactive Data Table: Predicted Key Fragment Ions for this compound in Mass Spectrometry
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| [M]⁺ | Intact Molecule | Molecular Ion |
| [M - C₂H₄]⁺ | Loss of ethylene | McLafferty rearrangement (if sterically possible) |
| [M - OC₂H₅]⁺ | Loss of ethoxy radical | Cleavage of the ester C-O bond |
| [M - CO₂C₂H₅]⁺ | Loss of the entire ester group | Cleavage of the bond between the pyrimidine ring and the ester group |
Note: The fragmentation pathways are predicted based on the general behavior of similar structures and require experimental verification.
In the mass spectra of related pyrimidine derivatives, the molecular ion peak is often observed, and its fragmentation proceeds through the successive loss of functional groups followed by the decomposition of the heterocyclic core sapub.org. The study of these fragmentation pathways provides corroborating evidence for the proposed structure of this compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)
A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the chiroptical properties, such as Electronic Circular Dichroism (ECD), for the compound this compound. While research exists on the synthesis and other spectroscopic characterization of various imidazo[1,2-c]pyrimidine (B1242154) derivatives, specific studies focusing on the chiroptical behavior of this particular molecule are not publicly available at this time.
Chiroptical spectroscopy is a powerful technique for elucidating the three-dimensional structure of chiral molecules. Should this compound be resolved into its enantiomers, or if chiral derivatives are synthesized, ECD spectroscopy would be an invaluable tool for determining their absolute configuration. This would be achieved by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations.
Although no direct data exists for the target compound, studies on other chiral heterocyclic compounds containing the imidazo[1,2-a]pyrimidine core have demonstrated the utility of ECD in stereochemical assignment. In such cases, the sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule.
Future research involving the asymmetric synthesis or chiral separation of this compound would be necessary to perform chiroptical studies. Such an investigation would provide deeper insights into its stereochemical characteristics.
Computational and Theoretical Investigations of Ethyl Imidazo 1,2 C Pyrimidine 7 Carboxylate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For a compound like Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), would be employed to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
From these orbital energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions.
Table 1: Theoretical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |
This table represents the standard theoretical framework. Specific calculated values for this compound are not available in the searched literature.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, negative regions would be expected around the nitrogen atoms and the carbonyl oxygen of the ester group, while positive regions would be located around the hydrogen atoms.
Fukui functions are used within DFT to identify the most reactive sites in a molecule. By analyzing the change in electron density when an electron is added or removed, one can determine local nucleophilicity (propensity to attack by an electrophile) and local electrophilicity (propensity to attack by a nucleophile). This analysis would pinpoint specific atoms within the imidazo[1,2-c]pyrimidine (B1242154) ring system most likely to participate in reactions.
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements of the molecule. This is particularly important for the flexible ethyl ester group, which can rotate around the C-O single bond. Molecular mechanics methods, which are faster than quantum chemical calculations, could be used to scan the potential energy surface by systematically rotating the key dihedral angles to find low-energy conformers.
Following this, molecular dynamics (MD) simulations could be performed. MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of the compound and the relative populations of different conformers at a given temperature. This would reveal how the molecule behaves in a simulated physiological environment, for instance, by showing the preferred orientation of the ethyl ester group.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations can be used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. For this compound, ¹H and ¹³C NMR chemical shifts could be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT.
The calculated chemical shifts (δcalc) are then compared to experimental values (δexp) to confirm the molecular structure. A strong correlation between the predicted and observed spectra provides high confidence in the structural assignment.
Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts
| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| C7 | Data not available | Data not available |
| C8a | Data not available | Data not available |
| C=O | Data not available | Data not available |
| O-CH₂ | Data not available | Data not available |
No specific experimental or calculated NMR data for this compound was found in the provided search results.
Reaction Mechanism Elucidation via Transition State Theory
Computational chemistry is instrumental in elucidating reaction mechanisms. For synthetic routes leading to or involving this compound, transition state theory can be applied. This involves locating the transition state (TS) structures for each step of a proposed mechanism. The TS is the highest energy point along the reaction coordinate.
By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. This approach can be used to understand how the imidazo[1,2-c]pyrimidine ring is formed or how it reacts with other reagents, providing insights that are often difficult to obtain through experimental means alone. beilstein-journals.org
In Silico Exploration of Pharmacokinetic Parameters (excluding ADMET data)
In silico tools are widely used in drug discovery to predict the pharmacokinetic properties of a molecule, which describe its journey through the body. While excluding detailed ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data, computational models can still predict several key physicochemical properties that influence pharmacokinetics. For this compound, these would include parameters like those listed below.
Table 3: Predicted Physicochemical and Pharmacokinetic Properties
| Parameter | Significance |
|---|---|
| Molecular Weight (MW) | Influences size-dependent diffusion and transport. |
| LogP (Octanol/Water Partition Coefficient) | Measures lipophilicity, affecting membrane permeability. |
| Topological Polar Surface Area (TPSA) | Predicts passive molecular transport through membranes. |
| Number of Hydrogen Bond Donors/Acceptors | Influences solubility and binding to biological targets. |
Specific predicted values for this compound are not available in the searched literature. These parameters are crucial for early-stage drug development, helping to identify candidates with favorable drug-like properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation
As of the current date, specific Quantitative Structure-Activity Relationship (QSAR) models focusing solely on this compound for mechanistic correlation have not been reported in publicly available scientific literature. While the broader class of imidazo[1,2-c]pyrimidine derivatives has been the subject of structure-activity relationship (SAR) studies, dedicated QSAR analyses that mathematically model the relationship between the structural features of this compound and its biological activity are not available.
QSAR studies are computational methods that attempt to predict the activity of a molecule based on its physicochemical properties. These models are valuable for understanding which molecular attributes are crucial for a compound's function and for designing new, more potent analogs. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding biological activity data.
In the context of this compound, a hypothetical QSAR study would involve the calculation of various molecular descriptors. These descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. A common descriptor is the logarithm of the partition coefficient (logP).
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
Once these descriptors are calculated for a series of imidazo[1,2-c]pyrimidine analogs, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical model correlating these descriptors with a specific biological activity (e.g., enzyme inhibition, receptor binding).
A hypothetical data table for a future QSAR study on a series of imidazo[1,2-c]pyrimidine-7-carboxylate analogs might look like the following:
| Compound | Biological Activity (IC₅₀, µM) | logP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |
| Analog 1 | 0.5 | 2.1 | 205.2 | 3.5 |
| Analog 2 | 1.2 | 2.5 | 219.2 | 3.8 |
| Analog 3 | 0.8 | 1.9 | 204.2 | 3.2 |
| Analog 4 | 2.5 | 3.0 | 233.3 | 4.1 |
| Analog 5 | 0.3 | 2.2 | 206.2 | 3.6 |
Such a model would provide valuable insights into the mechanism of action of this compound by identifying the key molecular features that govern its biological function. However, it is important to reiterate that at present, no such specific QSAR studies for this compound have been published. Future research in this area would be beneficial for the rational design of novel and more effective therapeutic agents based on the imidazo[1,2-c]pyrimidine scaffold.
Mechanistic Insights into Biological Activities of Ethyl Imidazo 1,2 C Pyrimidine 7 Carboxylate and Derivatives
Exploration of Molecular Targets and Binding Mechanisms
Derivatives of the imidazopyrimidine scaffold interact with a variety of biological macromolecules, including enzymes and receptors, leading to the modulation of their functions. These interactions are fundamental to their therapeutic potential.
Imidazopyrimidine derivatives have been identified as potent inhibitors of several critical enzymes involved in disease pathogenesis.
Kinase Inhibition: The imidazo[1,2-c]pyrimidine (B1242154) scaffold has proven to be a fruitful starting point for developing kinase inhibitors. nih.gov Structure-activity relationship (SAR) studies have identified derivatives that potently inhibit Syk (spleen tyrosine kinase) family kinases, which are implicated in allergic disorders and autoimmune diseases. nih.gov For instance, certain derivatives demonstrated strong inhibitory activities against both Syk and ZAP-70 kinases in vitro. nih.gov Another study focused on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The most potent of these compounds exhibited submicromolar inhibition of CDK2/cyclin E activity, and its binding mode in the ATP pocket was confirmed through a co-crystal structure. nih.gov Related fused heterocycles, such as imidazo[1,2-a]pyrimidines, have been investigated as inhibitors of B-Raf kinase, which is associated with various cancers. nih.gov
| Compound Class | Target Kinase | Potency (IC50/GI50) | Reference |
| Imidazo[1,2-c]pyrimidine derivatives | Syk, ZAP-70 | Potent in vitro inhibition | nih.gov |
| Imidazo[1,2-c]pyrimidin-5(6H)-one derivatives | CDK2/cyclin E | Submicromolar to micromolar | nih.gov |
| Imidazo[1,2-a]pyrimidine (B1208166) derivatives | B-Raf | Significant anticancer activity | nih.gov |
Antimycobacterial Enzyme Inhibition: The imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) scaffolds are particularly prominent in the search for new anti-tuberculosis agents, targeting essential mycobacterial enzymes.
QcrB (Ubiquinol Cytochrome c Reductase): Several studies have identified imidazo[1,2-a]pyridines as potent inhibitors of QcrB, a subunit of the electron transport chain essential for energy production in Mycobacterium tuberculosis. nih.govnih.gov Spontaneous resistant mutants generated against these inhibitors showed a single nucleotide polymorphism in the qcrB gene, confirming it as the target. nih.gov A lead clinical candidate, Q203, emerged from this class of compounds. nih.gov
ATP Synthase: Imidazo[1,2-a]pyridine ethers have been discovered as selective and potent inhibitors of mycobacterial ATP synthase, another crucial enzyme for energy metabolism. nih.gov The most active compounds displayed an ATPS IC50 of less than 0.02 μM. nih.gov
InhA (Enoyl-Acyl Carrier Protein Reductase): The InhA enzyme, involved in mycolic acid biosynthesis, is another key target. Imidazo[1,2-a]pyridine-2-carboxamide derivatives have been synthesized and profiled as InhA inhibitors. rsc.org Molecular docking studies have helped to elucidate the binding pattern of these inhibitors at the active site of the InhA enzyme. nih.gov
Beyond enzyme inhibition, imidazopyrimidine derivatives are known to interact with neurotransmitter receptors, acting as allosteric modulators.
A series of imidazo[1,2-a]pyrimidines have been developed as high-affinity agonists for the benzodiazepine (B76468) (BZ) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. nih.govacs.org These compounds display functional selectivity for the GABA-A α2 and α3 subtypes. nih.govacs.org This subtype selectivity is significant, as it is associated with anxiolytic effects with minimal sedation, a desirable profile for treating anxiety disorders. nih.gov Studies on related imidazobenzodiazepines suggest that different chemical scaffolds can adopt distinct binding modes within the α+/γ2- interface of the GABA-A receptor, a finding that aids in the rational design of subtype-selective modulators. nih.gov
Cellular Pathway Modulation and Signaling Interruption
The interaction of these compounds with their molecular targets initiates a cascade of downstream effects, leading to the modulation of cellular pathways and interruption of signaling networks critical for cell survival and proliferation.
The anticancer potential of imidazopyrimidine derivatives has been extensively evaluated through in vitro cell-based assays.
Anti-proliferative Activity: Mannich bases of imidazo[1,2-a]pyrimidine have shown broad anti-proliferative activity against various human cancer cell lines, with GI50 values in the low micromolar to nanomolar range. nih.gov Other studies have reported that derivatives of the core scaffold exhibit potent growth inhibition against cell lines from nine different cancer types, including breast (MCF-7, HCC1937), central nervous system (U251), and leukemia (MOLT-4). ekb.egwaocp.org
| Compound Series | Cell Line | Activity Metric | Potency | Reference |
| Imidazo[1,2-a]pyrimidine Mannich bases | 3 human cancer cell lines | GI50 | 0.01 to 79.4 µM | nih.gov |
| Imidazopyrimidine derivatives | U251 (CNS) | GI50 | 5.02 µM | ekb.eg |
| Imidazopyrimidine derivatives | MOLT-4 (Leukemia) | GI50 | < 0.01 µM | ekb.eg |
| Imidazo[1,2-a]pyridines | HCC1937 (Breast) | IC50 | 45 to 79.6 µM | waocp.org |
Apoptosis Induction: A primary mechanism for the observed anti-proliferative effects is the induction of apoptosis, or programmed cell death. Imidazo[1,2-b]pyrazole-7-carboxamides have been shown to induce apoptosis in various human leukemia cell lines at nanomolar concentrations. nih.gov Flow cytometry analysis confirmed that these compounds lead to a significant increase in both early and late apoptotic cell populations. nih.gov In melanoma and cervical cancer cells, a novel imidazo[1,2-a]pyridine derivative was found to induce G2/M cell cycle arrest and trigger the intrinsic apoptosis pathway. nih.gov Furthermore, an imidazo[1,2-b]pyrazole derivative was shown to induce differentiation-coupled apoptosis in acute myeloid leukemia (AML) cells. nih.govmdpi.com
Mechanistic studies have delved into the specific changes in gene and protein expression that occur following treatment with imidazopyrimidine derivatives.
A toxicogenomic study on a potent imidazo[1,2-b]pyrazole-7-carboxamide revealed altered expression of multiple genes in leukemia cells. nih.gov Notably, changes in the expression of ALOX5AP, TXN, and SOD1 suggested that the compound induces significant oxidative stress, which was subsequently confirmed by observing the depletion of cellular glutathione (B108866) and depolarization of the mitochondrial membrane. nih.gov
In the context of cancer signaling, certain imidazo[1,2-a]pyridines have been shown to inhibit the PI3K/AKT/mTOR pathway, a critical network for cell survival and proliferation. nih.gov Treatment of cancer cells with these compounds led to a reduction in the levels of phosphorylated (p)-AKT and p-mTOR. nih.gov Concurrently, an increase in the levels of the cell cycle inhibitors p53 and p21 was observed, further explaining the cell cycle arrest and apoptosis. nih.gov In AML cells, a derivative was found to induce drivers of cellular differentiation, including Vav1 and the AP-1 complex (FOS, JUN, JUNB, and JUND). mdpi.com
Interestingly, high-resolution chemical-genetic screening in yeast demonstrated that a single atom change—replacing a carbon with a nitrogen to switch from an imidazo[1,2-a]pyridine to an imidazo[1,2-a]pyrimidine—could completely alter the mechanism of action. nih.gov The pyridine (B92270) derivative compromised mitochondrial function, whereas the pyrimidine derivative acted as a DNA damaging agent, highlighting the exquisite sensitivity of cellular pathways to minor structural modifications. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement and Mechanistic Understanding
Systematic modification of the imidazopyrimidine scaffold has been crucial for optimizing biological activity and understanding the structural requirements for target interaction.
SAR studies on imidazo[1,2-c]pyrimidine derivatives as Syk family kinase inhibitors revealed that modifications could be made to improve oral effectiveness in animal models without sacrificing potent in vitro activity. nih.gov For anti-tuberculosis agents targeting QcrB, SAR studies of imidazo[1,2-a]pyridines indicated that the 3-carboxamide series was more potent than related 3-oxoacetamides and 3-acetamides. rsc.org For inhibitors of mycobacterial ATP synthase, the bridgehead nitrogen of the imidazo[1,2-a]pyridine core and a directly attached phenyl ring were found to be essential for maintaining biological activity. nih.gov
In the development of influenza A virus inhibitors, three different regions of the imidazo[1,2-a]pyrimidine scaffold were systematically explored, leading to the development of small molecules with nanomolar activity that target the viral hemagglutinin protein. mssm.edu For antifungal imidazo[1,2-a]pyrimidines, molecular docking studies inferred an SAR in which a substituent on the C-5 atom favors inhibitory activity against the target enzyme CYP51, whereas substitution at the C-6 position disrupts it. beilstein-journals.org These studies underscore the power of medicinal chemistry to fine-tune the imidazopyrimidine scaffold for enhanced potency and selectivity against a diverse range of biological targets.
Advanced Applications and Material Science Potential
Photophysical Properties and Optoelectronic Applications
There is no specific experimental or theoretical data available for the photophysical properties of Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate. However, research on related imidazo[1,2-c]pyrimidine (B1242154) structures provides some context for the potential of this class of compounds.
Studies on other imidazo[1,2-c]pyrimidine derivatives, such as certain azo-dyes, have shown that this core scaffold can exhibit fluorescence. For a series of imidazo[1,2-c]pyrimidine azo-dyes, absorption maxima were observed in the range of 335–355 nm, with emission maxima between 430.6–459.8 nm in ethanol. researchgate.net These properties are attributed to the electron-donating and accepting groups attached to the core structure, which facilitate intramolecular charge transfer (ICT). researchgate.net The specific fluorescence and luminescence characteristics of this compound, however, remain uncharacterized.
The potential of a molecule for use in OLEDs is often linked to its fluorescence quantum yield, thermal stability, and electrochemical properties. While fluorescent organic materials based on fused heterocyclic systems are widely used in OLEDs, there are no published studies evaluating this compound for this purpose. researchgate.net Research on isomeric systems like imidazo[1,5-a]pyridine (B1214698) has demonstrated their application in greenish-yellow OLEDs, suggesting that the broader class of N-fused heterocycles is promising for optoelectronic applications. tandfonline.com However, without specific data, the suitability of this compound as an emitter or host material in OLEDs is purely speculative.
Chemo-Sensors and Probes for Analytical Detection
The design of chemo-sensors often relies on a fluorophore (like a heterocyclic core) that changes its photophysical properties upon interaction with a specific analyte. Although fluorescent organic materials are frequently explored as optical chemosensors, no research has been found that investigates this compound or closely related analogues for applications in analytical detection. researchgate.net
Catalytic Applications (e.g., Organocatalysis)
A comprehensive search of chemical literature did not yield any results describing the use of this compound as a catalyst or in the field of organocatalysis.
Ligand Design for Coordination Chemistry
The nitrogen atoms within the imidazo[1,2-c]pyrimidine scaffold present potential coordination sites for metal ions. However, there is no available literature that reports the synthesis, characterization, or application of metal complexes involving this compound as a ligand.
Supramolecular Assembly and Material Fabrication
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, functional structures. The potential for molecules to form such assemblies is dictated by their structure, including the presence of hydrogen bond donors/acceptors and π-systems. There are currently no studies documenting the role of this compound in supramolecular assembly or its use in the fabrication of advanced materials.
Future Directions and Research Challenges
Development of Novel and Efficient Synthetic Routes for Complex Derivatives
The synthesis of imidazo[1,2-c]pyrimidine (B1242154) derivatives has traditionally been achieved through methods like the condensation of 4-aminopyrimidines with α-halocarbonyls. maynoothuniversity.ie However, the demand for structurally complex and diverse derivatives necessitates the development of more innovative and efficient synthetic strategies. Future research will likely focus on several key areas to streamline the synthesis of complex molecules based on the ethyl imidazo[1,2-c]pyrimidine-7-carboxylate core.
One promising direction is the increased use of multi-component reactions (MCRs) . MCRs offer a significant advantage by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. jst.go.jp The development of novel MCRs for the imidazo[1,2-c]pyrimidine scaffold would enable the rapid generation of diverse libraries of compounds. bio-conferences.org
Furthermore, the application of green chemistry principles is becoming increasingly important. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for related imidazo[1,2-a]pyrimidine (B1208166) derivatives. bio-conferences.orgnih.gov The exploration of novel catalysts, such as gold nanoparticles, has also demonstrated potential for greener and more efficient syntheses. mdpi.com
The development of methods for the regioselective functionalization of the imidazo[1,2-c]pyrimidine core is another critical area. researchgate.net Gaining precise control over the introduction of substituents at specific positions is essential for fine-tuning the biological activity and physicochemical properties of the resulting derivatives.
| Synthetic Strategy | Advantages | Representative Reference |
| Multi-Component Reactions (MCRs) | Step-economy, reduced waste, rapid library generation. | jst.go.jpbio-conferences.org |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, uniform heating. | bio-conferences.orgnih.gov |
| Novel Catalysis (e.g., Gold Nanoparticles) | Green chemistry, high efficiency, mild reaction conditions. | mdpi.com |
| Regioselective Functionalization | Precise control over substitution patterns for SAR studies. | researchgate.net |
Comprehensive Exploration of Chemical Space through Library Synthesis and High-Throughput Screening
To fully unlock the therapeutic potential of the imidazo[1,2-c]pyrimidine scaffold, a systematic exploration of its chemical space is necessary. This involves the synthesis of large, diverse libraries of derivatives based on the this compound template. These libraries can then be subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological activities. nih.gov
The design of these libraries will be crucial. By systematically varying the substituents at different positions of the heterocyclic core, researchers can probe the structure-activity relationships (SAR) that govern the biological effects of these compounds. nih.gov This information is invaluable for the subsequent optimization of hit compounds into lead candidates with improved potency, selectivity, and pharmacokinetic properties.
The integration of solid-phase synthesis techniques could further enhance the efficiency of library generation, allowing for the automated and parallel synthesis of a large number of compounds. jst.go.jp HTS campaigns against a wide range of biological targets, including kinases, enzymes, and receptors, will be instrumental in uncovering new therapeutic applications for this class of compounds. nih.govnih.gov
Advanced Computational Prediction of Novel Reactivity and Biological Potential
In recent years, computational chemistry has become an indispensable tool in drug discovery and materials science. For this compound and its derivatives, advanced computational methods can provide valuable insights into their reactivity and biological potential, thereby guiding experimental efforts. dergipark.org.tr
Density Functional Theory (DFT) calculations can be employed to study the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of these compounds. nih.govresearchgate.net This information helps in understanding their reactivity and predicting their interactions with biological macromolecules. For example, DFT studies have been used to rationalize the reaction mechanisms for the synthesis of related heterocyclic systems. beilstein-journals.org
Molecular docking is another powerful technique that can predict the binding modes and affinities of imidazo[1,2-c]pyrimidine derivatives to specific protein targets. nih.govdergipark.org.tr By virtually screening large compound libraries against the three-dimensional structures of disease-relevant proteins, researchers can prioritize the synthesis of molecules with the highest probability of being active. This in silico approach can significantly reduce the time and cost associated with experimental screening. nih.gov
| Computational Method | Application | Representative Reference |
| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties, and reaction mechanisms. | nih.govresearchgate.net |
| Molecular Docking | Prediction of protein-ligand binding modes and affinities. | nih.govdergipark.org.tr |
| Virtual Screening | In silico screening of compound libraries to identify potential hits. | dergipark.org.trnih.gov |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The synergy between artificial intelligence (AI), machine learning (ML), and chemical research is set to revolutionize the field. For the study of this compound, AI and ML can be applied across the entire research and development pipeline.
ML models can be trained on existing datasets of imidazo[1,2-c]pyrimidine derivatives and their biological activities to develop Quantitative Structure-Activity Relationship (QSAR) models. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules.
AI algorithms can also be used to predict the outcomes of chemical reactions, optimize synthetic routes, and even propose novel molecular structures with desired properties. mdpi.com This has the potential to significantly accelerate the discovery of new derivatives of this compound with enhanced therapeutic or material properties.
Exploration of Unconventional Applications and Interdisciplinary Research Opportunities
While much of the research on imidazo[1,2-c]pyrimidines has focused on their potential as therapeutic agents, there is a growing interest in exploring their unconventional applications. The unique photophysical properties of some derivatives suggest their potential use in materials science. For instance, related imidazopyridine compounds have been investigated for their emissive properties in organic light-emitting diodes (OLEDs) and as fluorescent sensors . nih.gov The development of imidazo[1,2-c]pyrimidine-based fluorophores could open up new avenues in bioimaging and diagnostics. researchgate.net
Interdisciplinary collaborations will be key to unlocking these novel applications. For example, collaborations between medicinal chemists, materials scientists, and physicists could lead to the development of new smart materials with tailored optical and electronic properties. Similarly, partnerships with biologists and clinicians will be essential for translating the biological activities of these compounds into new therapeutic interventions for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govekb.egekb.egnih.gov
The structural similarity of the imidazo[1,2-c]pyrimidine core to purine (B94841) bases also suggests potential applications in the field of chemical biology as probes to study the function of purine-binding proteins. maynoothuniversity.ie
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of ethyl imidazo[1,2-c]pyrimidine-7-carboxylate?
- Answer : The synthesis typically involves cyclocondensation reactions between α-aminoacetophenones and substituted isothiocyanates or nitriles, as demonstrated in analogous imidazo[1,2-a]pyridine systems . Key steps include:
- Step 1 : Formation of the imidazo core via thermal or catalytic cyclization.
- Step 2 : Introduction of the ethyl carboxylate group at position 7 through esterification under basic conditions (e.g., K₂CO₃ in DMF).
- Optimization : Reaction efficiency can be improved using microwave-assisted synthesis to reduce side products .
Q. How is the crystal structure of this compound characterized?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Data collection : Use a Bruker SMART CCD detector with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SAINT software for data integration and SHELXL for structure solution.
- Validation : Check for crystallographic R-factors (< 0.05) and validate hydrogen bonding networks (e.g., N–H···O interactions) .
Q. What are the primary pharmacological applications of ethyl imidazo[1,2-c]pyrimidine derivatives?
- Answer : These derivatives exhibit antiviral, anticancer, and anti-inflammatory activities. For example:
- Anticancer potential : SHP2 inhibition (as seen in imidazo[1,2-c]pyrimidine-based patents) targets RAS/MAPK signaling pathways in oncology .
- Antiviral activity : Structural analogs like Zolpidem (an imidazo[1,2-a]pyridine) target GABA receptors, suggesting similar mechanisms for imidazo[1,2-c]pyrimidines .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?
- Answer :
- Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at position 8 to improve binding affinity to kinase targets .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical hydrogen bond acceptors (e.g., the carboxylate oxygen) .
- In vitro validation : Test modified analogs in kinase inhibition assays (e.g., SHP2 enzymatic assays) .
Q. How to resolve contradictions in spectroscopic data during impurity profiling of synthetic batches?
- Answer :
- Multi-technique analysis : Combine ¹H/¹³C NMR, HPLC-MS, and IR spectroscopy to distinguish regioisomers (e.g., imidazo[1,2-a] vs. [1,2-c] derivatives) .
- Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS) to quantify impurities >0.1% .
- Hypothesis testing : If MS shows [M+16] peaks, investigate oxidation byproducts via controlled air-exposure experiments .
Q. What experimental design principles apply to pharmacokinetic (PK) studies of this compound?
- Answer :
- In vivo setup : Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (F = AUCₚₒ/AUCᵢᵥ × 100%) in rodent models.
- Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) for plasma analysis .
- LC-MS/MS parameters : Optimize ESI ionization in positive mode and monitor transitions (e.g., m/z 259 → 167 for quantification) .
Q. How to mitigate instability of this compound under storage conditions?
- Answer :
- Storage : Preserve at −20°C in amber vials under argon to prevent hydrolysis of the ester group .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .
Methodological Notes
- Synthetic reproducibility : Always report reaction yields as "isolated yields" and validate purity via HPLC (>95%) .
- Safety protocols : Handle imidazo[1,2-c]pyrimidines in fume hoods with nitrile gloves due to potential mutagenicity .
- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
